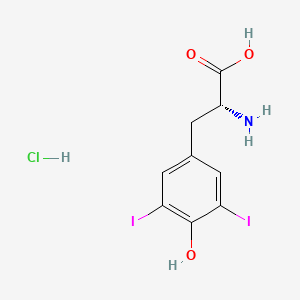
D-Aspartic acid alpha-amide hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Aspartic acid alpha-amide hydrochloride; 95% is a useful research compound. Its molecular formula is C4H9ClN2O3 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound D-Aspartic acid alpha-amide hydrochloride; 95% is 168.0301698 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Aspartic acid alpha-amide hydrochloride; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha-amide hydrochloride; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
D-Aspartic Acid Alpha-Amide Hydrochloride primarily targets Thermolysin and L-asparaginase . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . L-asparaginase is an enzyme that is used in the treatment of acute lymphoblastic leukemia .
Mode of Action
It is known that d-amino acids can interact with their targets in a variety of ways, often leading to changes in the structure or function of the target .
Biochemical Pathways
D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the Aspartate Metabolism pathway . This pathway is crucial for the production of other amino acids, as well as nucleotides and the energy molecule ATP . It also plays a role in the Canavan Disease and Hypoacetylaspartia Disease pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of d-amino acids are generally similar to those of their l-isomers .
Result of Action
D-amino acids are known to have a variety of biological effects, including acting as neurotransmitters, influencing protein structure and function, and modulating immune responses .
Action Environment
The action, efficacy, and stability of D-Aspartic Acid Alpha-Amide Hydrochloride can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature, light, and humidity can also affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
D-Aspartic Acid Alpha-Amide Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme D-aspartate oxidase (DDO), which plays a crucial role in the degradation of acidic D-amino acids .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Aspartic Acid Alpha-Amide Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to bind to D-aspartate oxidase, influencing its activity .
Metabolic Pathways
D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the aspartic acid metabolic pathway. Aspartate, the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine, can also be converted to asparagine .
Propriétés
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOISSMHTVLS-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)



![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)




![(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6330276.png)
![cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B6330282.png)
